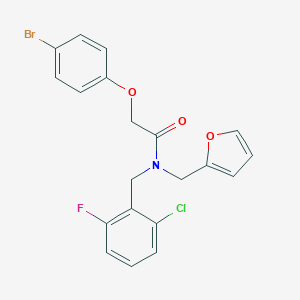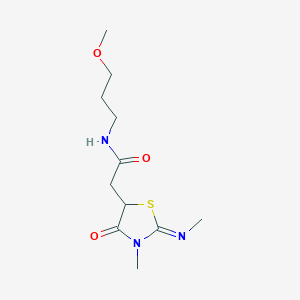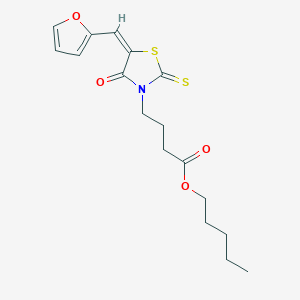![molecular formula C21H19N3O3 B363670 5'-(2-feniletil)-1,2,3',3'a,4',5',6',6'a-octahidro-2'H-espiro[indol-3,1'-pirrolo[3,4-c]pirrol]-2,4',6'-triona CAS No. 1005118-46-6](/img/structure/B363670.png)
5'-(2-feniletil)-1,2,3',3'a,4',5',6',6'a-octahidro-2'H-espiro[indol-3,1'-pirrolo[3,4-c]pirrol]-2,4',6'-triona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione is a complex spiro-heterocyclic compound. This compound is part of the spiroindole family, which is known for its significant biological activities and potential pharmaceutical applications . The unique structure of this compound, featuring a spirocyclic system fused to an indole moiety, makes it an attractive target for drug discovery and development .
Aplicaciones Científicas De Investigación
5-(2-Phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown potential as an antimicrobial, antitumor, and antiviral agent . In medicine, it is being investigated for its potential to inhibit microtubule assembly and modulate serotonin receptors . In industry, it can be used as a precursor for the production of various pharmaceuticals .
Métodos De Preparación
The synthesis of 5-(2-Phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions . For instance, the reaction of isatin with 5-aminopyrazole and 1,3-dicarbonyl compounds can yield spirooxindole derivatives . Industrial production methods often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxindole derivatives, while reduction can yield tetrahydropyrrolo derivatives .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways . For instance, it can inhibit microtubule assembly by binding to tubulin, thereby preventing cell division . It can also modulate serotonin receptors, affecting neurotransmission and potentially providing therapeutic benefits for neurological disorders .
Comparación Con Compuestos Similares
Compared to other spiroindole derivatives, 5-(2-Phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione stands out due to its unique structure and broad spectrum of biological activities . Similar compounds include spirotryprostatin A and B, which also exhibit microtubule assembly inhibition, and pteropodine and isopteropodine, which modulate serotonin receptors . The unique combination of a spirocyclic system and an indole moiety in this compound contributes to its distinct pharmacological profile .
Propiedades
IUPAC Name |
5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-18-14-12-22-21(15-8-4-5-9-16(15)23-20(21)27)17(14)19(26)24(18)11-10-13-6-2-1-3-7-13/h1-9,14,17,22H,10-12H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQDTZWXYXIMKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=O)N(C2=O)CCC3=CC=CC=C3)C4(N1)C5=CC=CC=C5NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[4-(Methoxycarbonyl)benzylidene]hydrazino}benzoic acid](/img/structure/B363607.png)


![3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione](/img/structure/B363646.png)

![(E)-3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B363648.png)

![2-[(2Z)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B363650.png)



